1-Cyclopropyl-5-methylpiperidin-3-amine
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Overview
Description
1-Cyclopropyl-5-methylpiperidin-3-amine is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry. This compound features a cyclopropyl group attached to the nitrogen atom of the piperidine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-5-methylpiperidin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with 5-methylpiperidin-3-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-5-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-Cyclopropyl-5-methylpiperidin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-methylpiperidin-3-amine involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Cyclopropylpiperidine: Lacks the methyl group, which can affect its chemical and biological properties.
5-Methylpiperidine: Lacks the cyclopropyl group, resulting in different reactivity and activity.
3-Aminopiperidine: Similar structure but without the cyclopropyl and methyl groups, leading to distinct properties.
Uniqueness: 1-Cyclopropyl-5-methylpiperidin-3-amine is unique due to the presence of both cyclopropyl and methyl groups, which can enhance its chemical stability and biological activity. These structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-cyclopropyl-5-methylpiperidin-3-amine |
InChI |
InChI=1S/C9H18N2/c1-7-4-8(10)6-11(5-7)9-2-3-9/h7-9H,2-6,10H2,1H3 |
InChI Key |
MCCUBPMGDRNDDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2CC2)N |
Origin of Product |
United States |
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